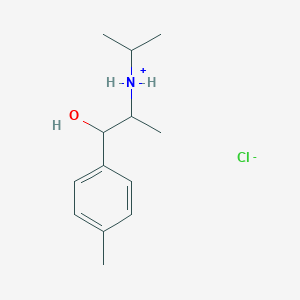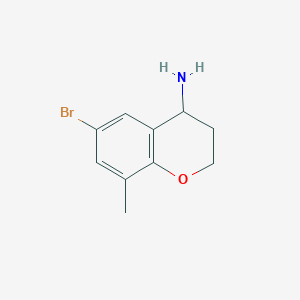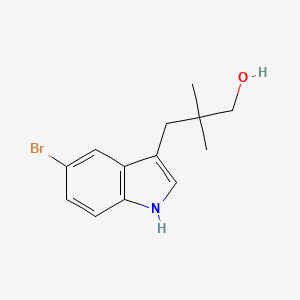![molecular formula C38H32O2P2 B12092229 (6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)](/img/structure/B12092229.png)
(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in organic synthesis and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) typically involves the phosphorylation of 6,6’-dimethoxybiphenyl with diphenylphosphine chloride under inert atmosphere conditions. The reaction is carried out in the presence of a base such as tributylamine and a solvent like xylene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) is extensively used in scientific research due to its versatility and efficiency. Some of its applications include:
Chemistry: Used as a ligand in asymmetric hydrogenation, C-C coupling reactions, and cyclization reactions.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of chiral drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism by which (6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) exerts its effects involves coordination with metal centers to form chiral metal complexes. These complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The molecular targets include transition metals like rhodium, ruthenium, and palladium, which are commonly used in catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- ®-(+)-2,2’-Bis(diphenylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
- ®-(+)-MeO-BIPHEP
- SL-A101-1
Uniqueness
What sets (6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) apart from similar compounds is its high enantioselectivity and efficiency in a wide range of catalytic reactions. Its unique structure allows for the formation of highly stable and active chiral metal complexes, making it a preferred choice in asymmetric catalysis .
Eigenschaften
Molekularformel |
C38H32O2P2 |
|---|---|
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
[2-(5-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane |
InChI |
InChI=1S/C38H32O2P2/c1-39-35-27-26-33(41(29-16-7-3-8-17-29)30-18-9-4-10-19-30)28-34(35)38-36(40-2)24-15-25-37(38)42(31-20-11-5-12-21-31)32-22-13-6-14-23-32/h3-28H,1-2H3 |
InChI-Schlüssel |
NZTIKWDNWJYJKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC(=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12092149.png)




![1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12092178.png)


![2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B12092196.png)




![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)
